molecular formula C18H17NO5 B291722 Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate

Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate

Cat. No. B291722
M. Wt: 327.3 g/mol
InChI Key: LBXWUZUFHBAHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate, commonly known as DMMAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMAI is a derivative of isophthalic acid and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of DMMAI is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various enzymes and signaling pathways in the body. DMMAI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMMAI has been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DMMAI has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In animal studies, DMMAI has been shown to reduce inflammation and tumor growth. Additionally, DMMAI has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using DMMAI in lab experiments is its high purity and stability. DMMAI is readily available from commercial sources and can be easily synthesized in the lab. However, one limitation of using DMMAI is its relatively high cost compared to other reagents.

Future Directions

There are several future directions for the study of DMMAI. One potential area of research is the development of DMMAI-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMMAI and its potential applications in other fields, such as materials science and organic synthesis. Overall, DMMAI holds great promise for the development of new drugs and materials with a wide range of applications.

Synthesis Methods

DMMAI can be synthesized through a multi-step process involving the reaction of isophthalic acid with various reagents. One common method involves the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine to form DMMAI.

Scientific Research Applications

DMMAI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DMMAI has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, DMMAI has been used as a building block for the synthesis of various organic compounds. In organic synthesis, DMMAI has been used as a reagent for the preparation of various functionalized compounds.

properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

dimethyl 5-[(3-methylbenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H17NO5/c1-11-5-4-6-12(7-11)16(20)19-15-9-13(17(21)23-2)8-14(10-15)18(22)24-3/h4-10H,1-3H3,(H,19,20)

InChI Key

LBXWUZUFHBAHMN-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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